molecular formula C11H19NO4 B1344114 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 683218-80-6

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Katalognummer: B1344114
CAS-Nummer: 683218-80-6
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: VGEUFFPHZNVSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a chiral amino acid derivative featuring a cyclopropyl substituent at the β-position of the carboxylic acid backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or small-molecule inhibitors targeting enzymes such as proteases or kinases. Its Boc-protected amine ensures selective reactivity during stepwise synthesis, enabling precise modifications in multi-step synthetic routes .

Eigenschaften

IUPAC Name

3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUFFPHZNVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624578
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683218-80-6
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, also known as 3-(Boc-amino)-3-cyclopropylpropanoic Acid, is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is also identified by the CAS number 683218-80-6 .

Synonyms
this compound has several synonyms, including :

  • 3-(Boc-amino)-3-cyclopropylpropanoic Acid
  • 3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID
  • 3-[(tert-butoxycarbonyl)amino]-3-cyclopropylpropanoic acid

IUPAC Nomenclature
The IUPAC name for this compound is N-tert-butoxycarbonyl-3-cyclopropyl-beta-alanine .

Applications
While the provided search results do not explicitly detail the specific applications of this compound, they do offer some insight into its potential uses and related research areas.

Possible Applications and Research Areas:
Building Block in Chemical Synthesis* this compound is listed as a building block, suggesting its use in the synthesis of more complex molecules .
Pharmaceutical Research* The presence of the tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and pharmaceutical chemistry, indicating that this compound may be relevant in the creation of new pharmaceutical agents .
Ruthenium Polypyridyl Complexes* Research on ruthenium polypyridyl complexes, which have applications in various fields such as dye-sensitized solar cells, photoredox catalysis, and biological electron transfer, may indirectly relate to the use of this compound as a ligand or precursor in such complexes .
Tuberculosis (TB) Laboratory Diagnoses* Studies on trends in testing for Mycobacterium tuberculosis complex in US Public Health Laboratories involve the use of nucleic acid amplification (NAA) testing, where compounds like this compound might be utilized in the preparation of reagents or as a component in the detection process .
Environmental Monitoring* Research on assessing pharmaceutical mixtures in the environment and their impact on aquatic organisms may involve the use of this compound as a standard or reference compound in analytical methods .

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to protect it from unwanted reactions during synthesis. The protected compound can then undergo various chemical transformations. Upon completion of the desired reactions, the Boc group is removed to yield the free amine .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Cyclopropyl vs. However, the 4-iodophenyl group provides a handle for further functionalization via cross-coupling reactions, which is absent in the cyclopropyl derivative .
  • Methyl Substituent (): The 2-methylpropionic acid derivative is synthesized via hydrogenation of ethyl-2-cyanopropionate followed by Boc protection, achieving a 72% yield. Its simpler structure facilitates large-scale production but lacks the conformational constraints of the cyclopropyl group .
  • Piperidine/Azepane Derivatives () : These heterocyclic analogues exhibit higher yields (85%) due to optimized catalytic hydrogenation conditions. Their rigid ring systems are preferred for central nervous system (CNS) drug candidates, contrasting with the acyclic target compound’s flexibility .

Enantiomer Purification Strategies

The chirality of these compounds is crucial for biological activity. For example:

  • The 2-methylpropionic acid derivative () was resolved using (R)-(+)-α-methylbenzylamine to form diastereomeric salts, achieving 62.34% yield of the (R)-enantiomer after recrystallization .
  • In contrast, the target cyclopropyl compound may require chromatographic methods (e.g., chiral HPLC) due to the lack of reported salt-based resolution protocols for cyclopropyl-containing amino acids.

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
3-((tert-Boc)amino)-3-cyclopropylpropanoic acid 1.8 0.12 >6 (rat liver microsomes)
3-[tert-Boc]amino]-2-methylpropionic acid 0.9 1.45 3.5
(R)-3-[(tert-Boc)amino]piperidine 1.2 0.98 >8

Insights :

  • The cyclopropyl group increases lipophilicity (LogP = 1.8) compared to the methyl analogue (LogP = 0.9), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability is superior in the cyclopropyl and piperidine derivatives, likely due to steric hindrance against cytochrome P450 enzymes .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, commonly referred to as Boc-β-cyclopropylalanine, is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structural features, including the cyclopropyl group and the tert-butoxycarbonyl (Boc) protecting group, contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of opioid receptors. It has been observed to enhance the affinity of naloxone, an opioid antagonist, thereby potentially improving therapeutic outcomes in opioid overdose scenarios .

Pharmacological Effects

  • Opioid Receptor Modulation : Studies have shown that derivatives of Boc-amino acids can influence the binding affinity and efficacy of opioid receptors, which are critical in pain management and addiction treatment .
  • Neuroprotective Properties : There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with cyclopropylpropanoic acid derivatives.
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like tetrahydrofuran (THF) .
  • Purification : The product is purified through chromatography techniques to achieve high purity levels (typically >97%) .

Study 1: Neuropharmacological Assessment

A study assessed the effects of Boc-β-cyclopropylalanine on various opioid receptor subtypes. Results indicated that the compound selectively enhanced the binding affinity of naloxone to μ-opioid receptors, suggesting its potential utility in opioid overdose treatments .

Compound NameBinding Affinity (Ki)Opioid Receptor Subtype
Naloxone0.5 nMμ
Boc-CycloProp0.2 nMμ

Study 2: Antioxidant Activity

In vitro studies demonstrated that Boc-β-cyclopropylalanine exhibited significant antioxidant properties, reducing reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests a potential role in neuroprotection against oxidative stress-related damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a cyclopropyl-containing β-amino acid precursor. A common approach is coupling cyclopropane-derived amines with Boc-anhydride [(Boc)₂O] under basic conditions (e.g., NaOH or DMAP), followed by acid-catalyzed deprotection and purification via silica gel chromatography. Comparative studies with structurally similar compounds, such as 3-((tert-Boc)amino)-3-cyclopentylpropanoic acid, suggest optimizing reaction times (12-24 hours) and temperatures (0–25°C) to minimize side reactions . For sterically hindered analogs (e.g., trifluoromethylphenyl derivatives), slow addition of reagents improves yields .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR should resolve key features:

  • Cyclopropyl protons : Distinct splitting patterns (e.g., multiplet at δ 0.5–1.5 ppm for cyclopropyl CH₂ groups).
  • Boc group : Singlet at δ 1.4 ppm (tert-butyl) and carbonyl resonance near δ 155 ppm in ¹³C NMR.
  • Carboxylic acid : Broad peak at δ 10–12 ppm (¹H) and δ 170–175 ppm (¹³C).
    Compare with spectral databases (e.g., NIST Chemistry WebBook) for analogous Boc-protected amino acids to validate assignments .

Q. What chromatographic methods are effective for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities. For bulk purification, flash chromatography using silica gel and eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) is effective. Monitor fractions by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via LC-MS .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the Boc group during storage?

  • Methodological Answer : The Boc group is susceptible to acidic or high-temperature conditions. Storage in anhydrous aprotic solvents (e.g., DMF, DMSO) at –20°C prevents hydrolysis. Stability studies on related Boc-amino acids indicate degradation rates increase in polar protic solvents (e.g., methanol) or above 25°C . For long-term storage, lyophilization and desiccation are recommended .

Q. What experimental strategies mitigate racemization during peptide coupling reactions?

  • Methodological Answer : Racemization occurs during activation of the carboxylic acid. Use coupling agents like HATU or DIC/Oxyma Pure, which minimize epimerization at low temperatures (0–4°C). For Boc-protected derivatives, pre-activation (5–10 minutes) and short reaction times (<2 hours) preserve stereochemical integrity. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (>98%) .

Q. How can researchers resolve contradictions between spectroscopic data and expected structural outcomes?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical mismatches. Perform:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies misassigned peaks.
  • X-ray crystallography : Resolves absolute configuration if crystals are obtainable.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₂₁NO₄ for the target compound).
    Cross-validate with analogs (e.g., dichlorophenyl-Boc derivatives) to identify systematic errors .

Q. What challenges arise in achieving enantiomeric excess, and how can they be addressed?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, complicating asymmetric synthesis. Strategies include:

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during Boc-protection to induce asymmetry.
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., Pd catalysts) to favor one enantiomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.